molecular formula C43H80O5 B3026233 (11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester CAS No. 128230-18-2

(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester

Cat. No.: B3026233
CAS No.: 128230-18-2
M. Wt: 677.1 g/mol
InChI Key: ZMUDBWLSVCKRHS-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester typically involves the esterification of eicosenoic acid with glycerol. This can be achieved through the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which (11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases to release eicosenoic acid and glycerol, which then participate in various metabolic pathways. Eicosenoic acid can modulate inflammatory responses by acting on specific receptors and enzymes involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    (11Z)-11-eicosenoic acid: A simpler form of the compound without the glycerol esterification.

    Glycerol esters of other fatty acids: Such as glycerol trioleate and glycerol tristearate.

Uniqueness

(11Z,11’Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester is unique due to its specific structure, which combines the properties of eicosenoic acid and glycerol. This combination allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler counterparts .

Properties

IUPAC Name

[2-hydroxy-3-[(Z)-icos-11-enoyl]oxypropyl] (Z)-icos-11-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,44H,3-16,21-40H2,1-2H3/b19-17-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUDBWLSVCKRHS-CLFAGFIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H80O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(20:1n9/0:0/20:1n9)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester
Reactant of Route 2
Reactant of Route 2
(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester
Reactant of Route 3
Reactant of Route 3
(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester
Reactant of Route 4
(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester
Reactant of Route 5
(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester
Reactant of Route 6
(11Z,11'Z)-11-eicosenoic acid, 2-hydroxy-1,3-propanediyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.